3-(2-Bromoethyl)pyridine
Overview
Description
3-(2-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromoethyl group is attached to the third position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)pyridine typically involves the bromination of 3-ethylpyridine. One common method includes the reaction of 3-ethylpyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Bromoethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Nucleophilic Substitution: Products include azidoethylpyridine, thioethylpyridine, and alkoxyethylpyridine.
Oxidation: Pyridine N-oxides.
Reduction: Ethylpyridine derivatives.
Scientific Research Applications
3-(2-Bromoethyl)pyridine is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Used in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-(2-Bromoethyl)pyridine largely depends on its application. In medicinal chemistry, it acts as an alkylating agent, where the bromoethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in the design of drugs that target specific proteins or DNA .
Comparison with Similar Compounds
- 2-(Bromoethyl)pyridine
- 3-(Bromomethyl)pyridine
- 2-(Chloromethyl)pyridine
Comparison: 3-(2-Bromoethyl)pyridine is unique due to the position of the bromoethyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to 2-(Bromoethyl)pyridine, the 3-position attachment offers different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
3-(2-bromoethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-4-3-7-2-1-5-9-6-7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOBWUTTZOFETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455764 | |
Record name | 3-(2-bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-73-8 | |
Record name | 3-(2-bromoethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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